

Adjusting experimental design for the high selectivity of QL-1200186

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Compound of Interest

Compound Name: QL-1200186

Cat. No.: B15612015

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Technical Support Center: QL-1200186

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **QL-1200186**, a high-selectivity allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **QL-1200186**?

A1: **QL-1200186** is a potent and highly selective allosteric inhibitor of TYK2. It specifically targets the pseudokinase regulatory domain (JH2) of TYK2.^{[1][2][3]} By binding to the JH2 domain, **QL-1200186** stabilizes an inactive conformation of the TYK2 protein, which in turn inhibits the catalytic activity of the kinase domain (JH1).^{[2][4]} This allosteric inhibition mechanism prevents the downstream signaling cascades mediated by TYK2.

Q2: How selective is **QL-1200186**?

A2: **QL-1200186** exhibits exceptional selectivity for the TYK2 JH2 domain over other Janus kinase (JAK) family members. It has a 164-fold greater affinity for TYK2 JH2 compared to JAK1 JH2 and shows no significant inhibitory activity against the catalytic JH1 domains of JAK1,

JAK2, or JAK3.[1][2] Furthermore, broad kinome screening has demonstrated that **QL-1200186** has minimal off-target effects on a wide range of other human kinases.[1]

Q3: Which signaling pathways are inhibited by **QL-1200186**?

A3: **QL-1200186** effectively blocks signaling pathways that are dependent on TYK2. This includes pathways activated by type I interferons (IFN- α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[1][2] Inhibition of these pathways leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1, STAT3, and STAT5, and subsequent downstream effects like the inhibition of pro-inflammatory cytokine production (e.g., IFN- γ).[1][2][4]

Q4: What are the key advantages of using an allosteric inhibitor like **QL-1200186**?

A4: Allosteric inhibitors that target the less conserved pseudokinase domains, like **QL-1200186**, can offer superior selectivity compared to traditional ATP-competitive inhibitors that target the highly homologous kinase (JH1) domains of the JAK family. This high selectivity can minimize off-target effects and associated toxicities, providing a more precise tool for studying TYK2-specific functions and potentially leading to a better safety profile in therapeutic applications.

Q5: In what experimental models has **QL-1200186** been shown to be effective?

A5: **QL-1200186** has demonstrated efficacy in various in vitro and in vivo models. In vitro, it has been shown to inhibit STAT phosphorylation and cytokine production in human peripheral blood mononuclear cells (PBMCs), T cells, and natural killer (NK) cells.[1][4] In vivo, oral administration of **QL-1200186** has been effective in mouse models of inflammation, such as the IL-12/IL-18-induced IFN- γ production model and the imiquimod-induced psoriasis model.[1][2]

Data Presentation

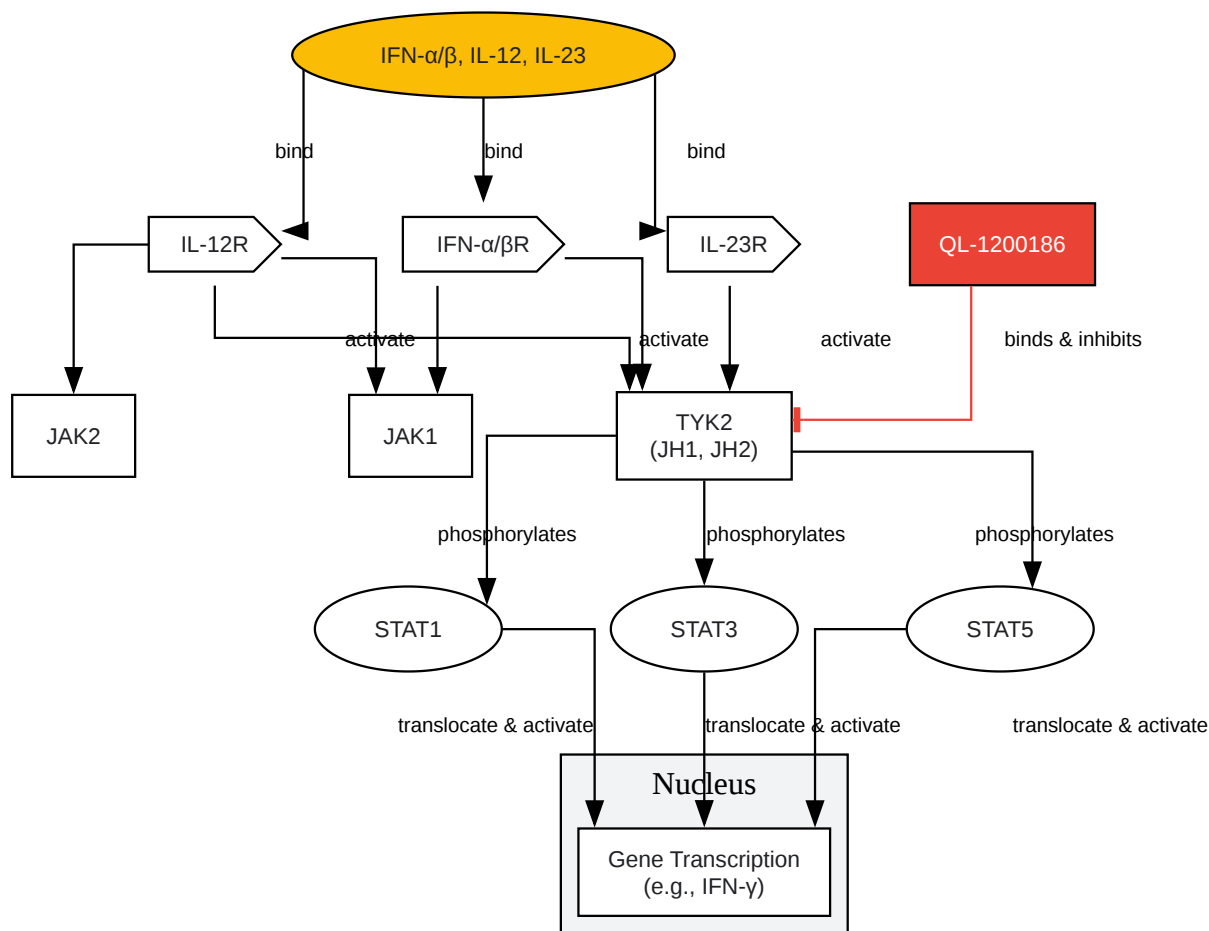
Table 1: In Vitro Potency and Selectivity of **QL-1200186**

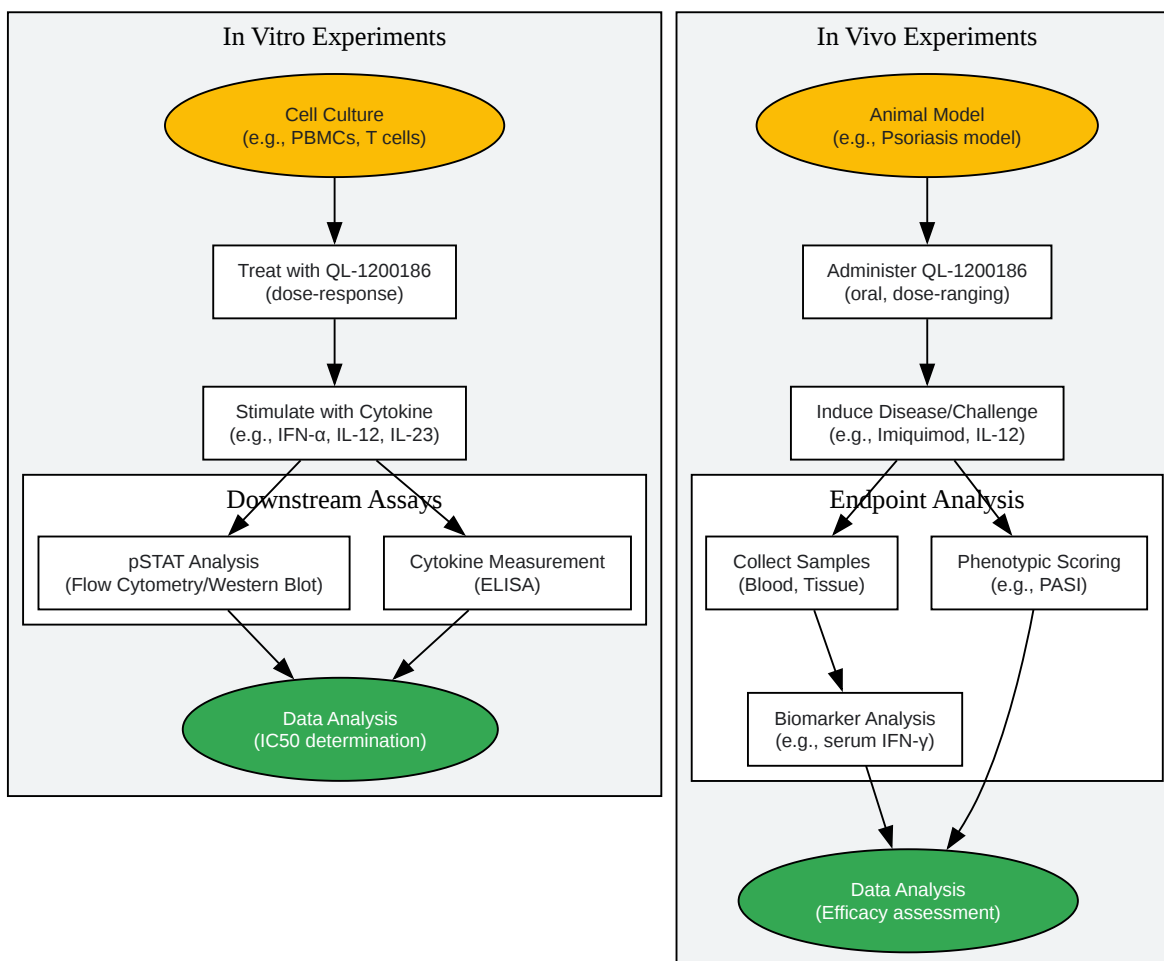
Target	Assay Type	IC50 (nM)	Selectivity vs. TYK2 JH2
TYK2 JH2	Biochemical Binding	0.06	-
JAK1 JH2	Biochemical Binding	9.85	164-fold
JAK1/2/3 JH1	Kinase Activity	>10,000	>166,667-fold
IFN α -induced pSTAT1 (CD3+ T cells)	Cellular	1.61	-
IFN α -induced pSTAT5 (human PBMCs)	Cellular	7.26	-
IL-23-induced pSTAT3 (Th17 cells)	Cellular	1.026	-
IL-12-induced IFN- γ (NK-92 cells)	Cellular	32.48	-

Table 2: In Vivo Efficacy of **QL-1200186**

Model	Dosing	Effect
IL-12/IL-18-induced IFN- γ production (mice)	0.1, 1, 10 mg/kg (oral, daily for 3 days)	Dose-dependent inhibition of serum IFN- γ (77.1%, 86.9%, 97.8% respectively)
Imiquimod-induced psoriasis (mice)	5, 30 mg/kg (oral, twice daily for 7 days)	Significant reduction in PASI scores and skin thickness (49.7% reduction at 30 mg/kg)

Mandatory Visualization





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